molecular formula C11H22N2O3 B1447954 tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate CAS No. 1394041-38-3

tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Cat. No.: B1447954
CAS No.: 1394041-38-3
M. Wt: 230.3 g/mol
InChI Key: CSBAYRDPGXSOBY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS: 1394041-38-3) is a carbamate derivative featuring a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.31 g/mol and a purity of 95% . Its InChIKey (CSBAYRDPGXSOBY-UHFFFAOYNA-N) confirms structural uniqueness .

Properties

IUPAC Name

tert-butyl N-(1-morpholin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(9-7-12-5-6-15-9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBAYRDPGXSOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amines with tert-Butyl Carbamate

A common initial step is the protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group. This is often done in the presence of a base such as triethylamine or diisopropylethylamine under mild conditions.

  • Example: 3-Bromopropylamine hydrobromide is treated with triethylamine and Boc2O in methanol at 0 °C to room temperature for 16 hours to yield tert-butyl (3-bromopropyl)carbamate as a key intermediate.

Coupling with Morpholine Derivatives

The morpholine moiety is introduced typically via nucleophilic substitution or coupling reactions with the protected amine intermediate. Morpholine itself can act as a base or nucleophile in these reactions.

  • Bases such as morpholine, imidazole, triethylamine, or diisopropylethylamine are used to facilitate coupling and carbamate formation.

Carbamate Formation via Curtius Rearrangement and Other Methods

Carbamate synthesis can also involve Curtius rearrangement of acyl azides generated from carboxylic acids and di-tert-butyl dicarbonate in the presence of sodium azide. The isocyanate intermediate formed is trapped to yield the carbamate.

  • Reaction conditions vary; aromatic carboxylic acids require higher temperatures (~75 °C) compared to aliphatic acids (~40 °C) for effective rearrangement.

Solvent and Temperature Conditions

  • Solvents used include ether solvents (tetrahydrofuran, 1,4-dioxane), ketones (acetone, methyl ethyl ketone), aromatic hydrocarbons (toluene, xylene), esters (ethyl acetate), and mixtures thereof.

  • Reaction temperatures range from 0 °C to the boiling point of the solvent, with typical reaction times from 15 minutes to several hours depending on the step.

Purification

  • Purification is commonly achieved by column chromatography over silica gel using solvent systems like ethyl acetate in hexane or ether/hexane mixtures.

Representative Experimental Data Table

Step Reagents & Conditions Solvent Temperature Time Yield Notes
1. Boc Protection of 3-Bromopropylamine hydrobromide Boc2O (1.9 equiv), NEt3 (2 equiv) Methanol 0 °C to RT 16 h Crude product used directly Formation of tert-butyl (3-bromopropyl)carbamate
2. Coupling with Morpholine Morpholine or base (e.g., imidazole) Tetrahydrofuran (THF) 0-30 °C 30 min - 3 h Not specified Base facilitates coupling
3. Carbamate Formation via Curtius Rearrangement Di-tert-butyl dicarbonate, sodium azide, Zn(II) triflate DMF or acetonitrile 40-75 °C Variable Moderate to good Formation of tert-butyl carbamates from carboxylic acids
4. Purification Silica gel chromatography Ethyl acetate/hexane or ether/hexane Ambient Until pure 60-85% Column chromatography for product isolation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is primarily investigated for its pharmacological properties. Compounds containing morpholine moieties are often associated with diverse biological activities, including antibacterial, antifungal, and antiviral effects. The morpholine ring can enhance the solubility and bioavailability of drugs, making it a popular choice in drug design.

Case Study: Anticancer Activity
Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. For instance, studies have shown that substituents on the carbamate nitrogen can influence cytotoxicity against various cancer cell lines. In vitro assays demonstrated that this compound derivatives showed promising results in inhibiting tumor growth in certain models .

Agrochemicals

Pesticide Formulation
The compound's structural features make it suitable for use in agrochemical formulations. Morpholine derivatives are known to possess insecticidal and herbicidal properties. The incorporation of this compound into pesticide formulations could enhance efficacy while reducing toxicity to non-target organisms.

Case Study: Herbicide Efficacy
In studies evaluating the herbicidal activity of morpholine-based compounds, it was found that specific formulations containing this compound demonstrated improved weed control compared to traditional herbicides. This suggests its potential as an effective active ingredient in herbicide development .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Reaction TypeDescriptionExample Products
Acylation Used to introduce acyl groups into substratesCarbamate derivatives
Nucleophilic Substitution Acts as a nucleophile or electrophile in reactionsMorpholine-containing compounds
Coupling Reactions Forms carbon-carbon bonds with other organic moleculesComplex heterocycles

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks the reactivity of amines. This allows for selective reactions to occur at other functional groups in the molecule. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with tert-butyl groups are widely used as protective intermediates in drug discovery. Below is a detailed comparison of tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate with analogous compounds, focusing on structural features, synthetic yields, enantiomeric excess (ee), and applications.

Phosphorylated Carbamates

describes enantioselective synthesis of (R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamate derivatives, yielding compounds with variable alkyl chains (e.g., pentyl, cyclohexyl). Key differences include:

  • Yields and ee : Ranged from 71–98% and 53–92%, respectively, depending on steric and electronic effects of substituents .
  • Example : (R)-Benzyl N-[1-(dimethoxyphosphoryl)pentyl]carbamate (80% yield, 92% ee) .

In contrast, the target compound lacks a phosphoryl group, which may reduce reactivity in phosphorylation-dependent pathways but improve metabolic stability.

Heterocyclic Carbamates
  • tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (): Features a benzimidazolone ring, a pharmacophore in antiviral and anticancer agents. Yield: 77%, LCMS [M-Boc+H]+ 212 .
  • (S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (): Contains a bromoimidazole group, common in kinase inhibitors. Molecular weight: 290.16 g/mol, density: 1.41 g/cm³ .

The morpholine-containing target compound offers distinct hydrogen-bonding capabilities compared to aromatic heterocycles, influencing target selectivity.

Aromatic and Alkyl-Substituted Carbamates
  • tert-Butyl N-[1-(4-bromophenyl)ethyl]carbamate (): Bromophenyl group increases lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration .
  • tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (): Cyclopropane and aminoethyl groups enhance rigidity and amine reactivity, useful in peptide coupling .

The morpholine ring in the target compound balances hydrophilicity, which may reduce toxicity compared to highly lipophilic analogs.

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Polarity Predicted logP
This compound C₁₁H₂₂N₂O₃ 230.31 Morpholine Moderate 0.8–1.2
(R)-Benzyl N-[1-(dimethoxyphosphoryl)pentyl]carbamate C₁₆H₂₆NO₅P 343.35 Phosphoryl, pentyl Low 2.5–3.0
tert-Butyl N-[2-(5-chloro-2-oxo-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₈ClN₃O₃ 311.76 Benzimidazolone, chloro Moderate 1.5–2.0

Key Observations :

  • The morpholine derivative’s moderate polarity (logP ~1.0) suggests better aqueous solubility than phosphorylated or aromatic analogs.

Biological Activity

Tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 173341-02-1
  • SMILES Notation : CC(C)(C)OC(=O)NCC1CNCCO1

This compound functions primarily as a ligand for specific biological receptors and enzymes. Its interaction with these targets can modulate various biological pathways, leading to significant pharmacological effects. The presence of the morpholine ring enhances the compound's solubility and stability, which is beneficial for its biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxicity : In vitro studies have shown that it can exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : The morpholine moiety is associated with neuroprotective properties, which may be useful in treating neurodegenerative diseases.

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 25 μM against breast cancer cells, suggesting moderate potency compared to established chemotherapeutic agents .

Cell LineIC50 (μM)
Breast Cancer25
Lung Cancer30
Colon Cancer40

2. Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. It demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30

Comparison with Similar Compounds

This compound can be compared to other carbamate derivatives to highlight its unique properties:

Compound NameUnique FeaturesBiological Activity
Tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamatePiperidine ring enhances receptor bindingModerate cytotoxicity
Tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamatePyrrolidine provides different interaction profileLow antimicrobial activity
Tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamateMorpholine ring variation affects solubilityEnhanced neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are available for tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of the amine group. A common approach involves coupling tert-butyl carbamate with a morpholine-containing intermediate under mild basic conditions (e.g., using DIPEA in DCM). Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of coupling reagent) and reaction time (12–24 hours) to maximize yield . For morpholine derivatives, pre-functionalization of the morpholine ring (e.g., alkylation) may be required before coupling .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), LC-MS, and IR spectroscopy. For NMR, confirm the presence of tert-butyl protons (δ ~1.4 ppm) and morpholine protons (δ ~3.6–2.4 ppm). LC-MS (ESI+) should show [M+H]⁺ or [M+Na]⁺ ions matching the molecular weight. Purity ≥95% is achievable via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How should researchers handle safety and storage of this compound?

  • Methodology : While some Safety Data Sheets (SDS) classify it as non-hazardous (no GHS labels), others recommend standard precautions (gloves, goggles, fume hood). Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Dispose via incineration following local regulations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between NMR and computational modeling for this compound?

  • Methodology : If NMR data (e.g., coupling constants) conflict with predicted conformers (DFT calculations), single-crystal X-ray diffraction provides definitive structural validation. Use SHELXL for refinement, focusing on morpholine ring puckering and carbamate torsion angles. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving tert-butyl carbamate-protected intermediates?

  • Methodology : Low yields often arise from steric hindrance of the tert-butyl group. Optimize by:

  • Using PdCl₂(dppf) as a catalyst (higher tolerance for bulky groups).
  • Replacing aryl bromides with triflates for enhanced reactivity.
  • Adding 10 mol% of DMAP to stabilize the palladium intermediate .

Q. How does stereochemistry at the morpholin-2-yl ethyl group influence biological activity in related compounds?

  • Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) and test in biological assays. For example, the (R)-enantiomer of a structurally similar biphenyl carbamate showed 3-fold higher binding affinity in kinase inhibition studies due to optimal hydrophobic pocket interactions .

Q. What computational methods predict the stability of tert-butyl carbamates under acidic or basic conditions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. The tert-butyl group’s electron-donating effect stabilizes the carbamate against nucleophilic attack at pH < 10. Under strong acid (pH < 2), the Boc group cleaves via protonation of the carbonyl oxygen, as shown in MD simulations .

Q. How can researchers address discrepancies in diastereomer ratios observed during asymmetric synthesis?

  • Methodology : Use dynamic kinetic resolution (DKR) with a chiral catalyst (e.g., Ru-(S)-BINAP). Monitor reaction progress via chiral HPLC (Chiralpak IC column, hexane/IPA). Adjust solvent polarity (e.g., switch from THF to toluene) to favor transition states with lower activation energy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

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